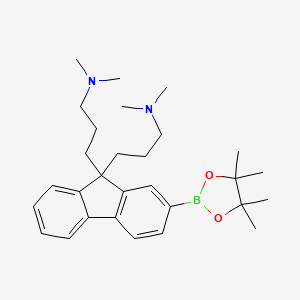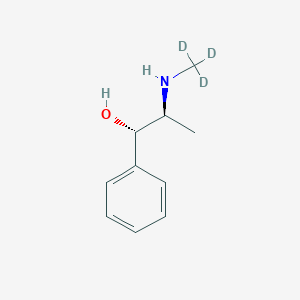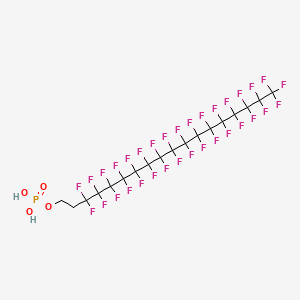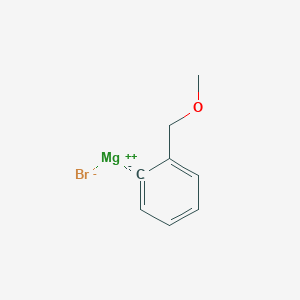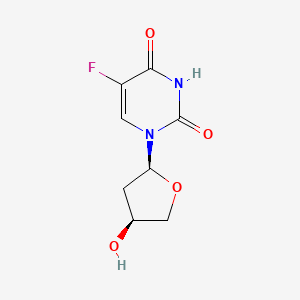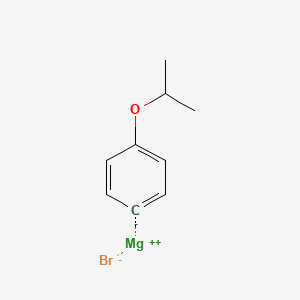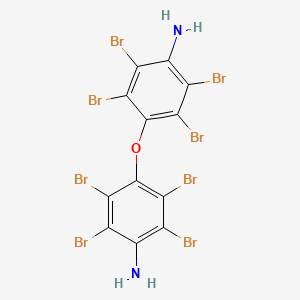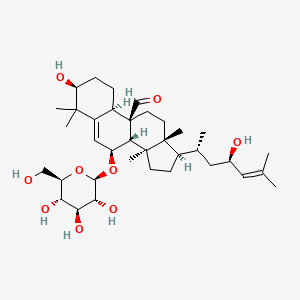
Momordicin IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Momordica charantia. This compound is known for its various biological activities and potential therapeutic applications. It is one of several cucurbitane derivatives present in the plant, which has been traditionally used in folk medicine for its medicinal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Momordicin IV can be extracted from the leaves of Momordica charantia using methanol. The extraction process involves isolating and purifying the compound through silica gel and Sephadex LH-20 column chromatographies . The resulting compound is structurally elucidated using nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from the plant material. The leaves of Momordica charantia are harvested, dried, and ground before being subjected to methanol extraction. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Momordicin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms of the compound with different therapeutic properties.
Applications De Recherche Scientifique
Momordicin IV has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of its notable applications include:
Anti-diabetic Properties: This compound has been shown to possess hypoglycemic effects, making it a potential candidate for the treatment of diabetes.
Anti-cancer Activity: Research has demonstrated that this compound exhibits anti-tumor properties, which could be useful in developing cancer therapies.
Anti-inflammatory Effects: The compound has been found to have anti-inflammatory properties, which may be beneficial in treating inflammatory conditions.
Antimicrobial Activity: This compound has shown effectiveness against various microbial pathogens, indicating its potential as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of Momordicin IV involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by modulating various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. For example, its anti-diabetic effects are attributed to its ability to enhance insulin sensitivity and regulate glucose metabolism .
Comparaison Avec Des Composés Similaires
Momordicin IV is part of a group of cucurbitane derivatives found in Momordica charantia. Similar compounds include Momordicin I, Momordicoside K, and Momordicoside L. While these compounds share structural similarities, this compound is unique in its specific biological activities and therapeutic potential .
Momordicin I: Known for its anti-inflammatory and anti-cancer properties.
Momordicoside K: Exhibits hypoglycemic and antioxidant activities.
Momordicoside L: Demonstrates antimicrobial and anti-tumor effects.
Propriétés
Formule moléculaire |
C36H58O9 |
|---|---|
Poids moléculaire |
634.8 g/mol |
Nom IUPAC |
(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C36H58O9/c1-19(2)14-21(39)15-20(3)22-10-11-35(7)31-25(44-32-30(43)29(42)28(41)26(17-37)45-32)16-24-23(8-9-27(40)33(24,4)5)36(31,18-38)13-12-34(22,35)6/h14,16,18,20-23,25-32,37,39-43H,8-13,15,17H2,1-7H3/t20-,21+,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 |
Clé InChI |
OGYOYYHXZZLIRV-ODMNCKKZSA-N |
SMILES isomérique |
C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C |
SMILES canonique |
CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


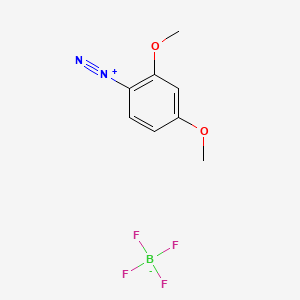
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
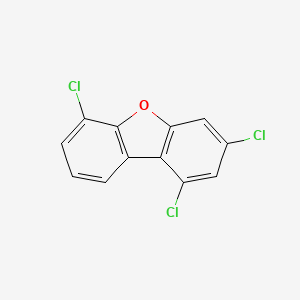
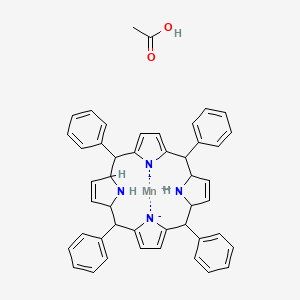
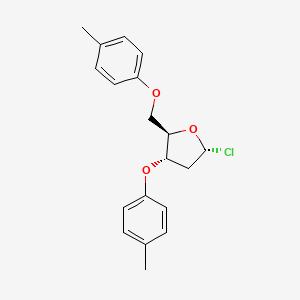
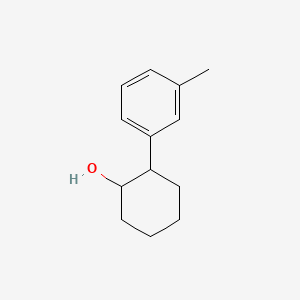
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
